HupF protein, part of the human Upf family, plays a crucial role in the nonsense-mediated mRNA decay (NMD) pathway, which is essential for maintaining cellular homeostasis by eliminating faulty mRNAs that contain premature termination codons. The human Upf proteins, including hUpf1, hUpf2, and hUpf3, form a complex that recognizes and degrades these defective mRNAs. This process is vital for preventing the accumulation of potentially harmful truncated proteins in cells. The hUpf proteins interact with various cellular components to facilitate the decay of these mRNAs, ensuring proper gene expression regulation.
HupF proteins are classified as RNA-binding proteins and are integral to the NMD pathway. They are found in various organisms, with significant studies conducted on their function in humans. The primary sources of information regarding hUpf proteins include academic articles and databases that explore their structure, function, and interactions within cellular processes related to mRNA decay .
The synthesis of hUpF proteins can be achieved through various methods, including:
The cell-free synthesis system utilizes ribosomes, transfer RNA, amino acids, and other factors required for translation. The efficiency of protein synthesis can be influenced by factors such as temperature, ionic strength, and the concentration of reactants .
The hUpF proteins exhibit distinct structural features that facilitate their function:
These structural elements enable the proteins to interact effectively with mRNA substrates and other decay factors .
Crystallographic studies have provided insights into the interactions between hUpf2 and hUpf3b, revealing how positively charged residues in one protein interact with negatively charged residues in another .
The primary reactions involving hUpF proteins occur during the NMD pathway:
The decapping process is rate-limiting in NMD and involves specific enzymatic activities that require precise interactions between various decay factors .
The mechanism of action for hUpF proteins involves several key steps:
This process ensures that only properly processed mRNAs are translated into functional proteins .
Studies have shown that mutations in key residues involved in these interactions can significantly impair NMD efficiency, highlighting their critical roles in this pathway .
HupF proteins are soluble in cellular environments and typically localize within cytoplasmic foci associated with mRNA processing bodies (P-bodies). Their solubility is crucial for their function in RNA binding and interaction with other decay factors.
hUpF proteins possess multiple phosphorylation sites that modulate their activity and interactions. Phosphorylation by kinases such as hSmg1 is essential for their function in NMD .
Experimental data reveal that alterations in phosphorylation states can influence the stability and functionality of hUpF proteins within the NMD pathway .
HupF proteins have significant scientific applications:
These applications highlight the importance of hUpF proteins not only in fundamental biology but also in potential therapeutic contexts .
[NiFe] hydrogenases are complex metalloenzymes that catalyze the reversible oxidation of molecular hydrogen (H₂ ↔ 2H⁺ + 2e⁻), serving as pivotal energy-conversion agents in microbial metabolism. These enzymes enable diverse bacteria to utilize H₂ as an energy source or dissipate excess reducing equivalents through H₂ production. The catalytic core comprises a large subunit harboring a unique heterobimetallic Ni-Fe cofactor, where the iron is coordinated by cyanide (CN⁻) and carbon monoxide (CO) ligands, and a small subunit containing electron-transferring Fe-S clusters [3] [7]. In nitrogen-fixing symbionts like Rhizobium leguminosarum, [NiFe] hydrogenases recover energy lost as H₂ during nitrogenase activity, significantly enhancing metabolic efficiency in root nodules [1] [4].
HupF is an auxiliary protein essential for the maturation of oxygen-tolerant [NiFe] hydrogenases. It exhibits a dual chaperone-function:
HupF shares evolutionary ancestry with the ubiquitous HypC chaperone but has diverged to fulfill specialized roles in bacteria inhabiting aerobic niches:
Table 1: Distribution of HupF in Aerobic Hydrogenase-Producing Proteobacteria
Bacterial Species | Genomic Locus of HupF Homolog | Associated Proteins in Cluster | O₂ Tolerance |
---|---|---|---|
Rhizobium leguminosarum | hupF | HupK, HypC | + |
Ralstonia eutropha | hoxL | HoxV (HupK analog) | + |
Bradyrhizobium japonicum | hupF (bsl6938) | HupK, HypC | + |
Azotobacter vinelandii | Avin_50550 | HupK, HypC | + |
Anaerobic sulfate-reducers | Absent | HypC only | – |
Table 2: Functional and Structural Comparison of HupF and HypC
Feature | HupF | HypC |
---|---|---|
Protein Size | ~30 kDa (with C-terminal domain) | ~15 kDa |
Essential for Activity | Yes (in O₂-tolerant systems) | Yes (universal) |
Complex Partners | HupL (primary), HupK (secondary) | HypD, pre-large subunit |
Oxygen-Protective Role | Critical for HupL stability at ≥1% O₂ | Not observed |
Phylogenetic Range | Restricted to aerobic Proteobacteria | Universal in [NiFe] hydrogenase producers |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0